An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid: A Cornerstone in Modern Drug Discovery and Chemical Synthesis
An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid: A Cornerstone in Modern Drug Discovery and Chemical Synthesis
Introduction: The Versatility of a Bifunctional Building Block
(4-(Aminomethyl)phenyl)boronic acid is a bifunctional organoboron compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique molecular architecture, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, imparts a versatile reactivity profile. This allows for its strategic incorporation into complex molecular scaffolds, making it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of (4-(Aminomethyl)phenyl)boronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Structural Properties
(4-(Aminomethyl)phenyl)boronic acid is most commonly available as its hydrochloride salt to enhance its stability and aqueous solubility. The free base is also utilized in various synthetic applications.
Core Compound Structure
The fundamental structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminomethyl group (-CH₂NH₂). This bifunctionality is the key to its diverse applications.
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N -- H_N2;
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C5 -- H_C5;
C6 -- H_C6;
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Figure 2: Simplified Workflow of the Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with (4-(aminomethyl)phenyl)boronic acid hydrochloride. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
(4-(Aminomethyl)phenyl)boronic acid hydrochloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the aryl halide, (4-(aminomethyl)phenyl)boronic acid hydrochloride, and the base.[4]
-
Add the palladium catalyst.[4]
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent to the flask.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.[4]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.[4]
Stability and Handling
Chemical Stability and Degradation
Boronic acids are susceptible to degradation, primarily through protodeboronation, which is the cleavage of the C-B bond. This process can be influenced by factors such as pH, temperature, and the presence of metal ions. Forced degradation studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.[6][7][8][9] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6][7][9]
Safety and Handling
(4-(Aminomethyl)phenyl)boronic acid hydrochloride is classified as acutely toxic if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[10]
Conclusion: An Enabling Tool for Chemical Innovation
(4-(Aminomethyl)phenyl)boronic acid and its derivatives are powerful and versatile building blocks that have significantly impacted the landscape of modern organic synthesis and drug discovery.[11][12] Their ability to participate in robust and reliable C-C bond-forming reactions, coupled with the synthetic handle provided by the aminomethyl group, makes them indispensable tools for researchers and scientists. A thorough understanding of their chemical properties, reactivity, and handling is paramount to fully harnessing their potential in the creation of novel and complex molecules with significant biological and material applications.
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Suzuki-Miyaura reaction of aryl halides with phenylboronic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])
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(4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem. (URL: [Link])
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Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (URL: [Link])
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (URL: [Link])
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a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (URL: [Link])
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
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Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])
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development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
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[4-(phenyl-boc-aminomethyl)phenyl] boronic acid pinacol ester - PubChemLite. (URL: [Link])
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Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
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